molecular formula C9H12OS B12731015 1-Phenyl-2-(methylthio)ethanol CAS No. 7714-93-4

1-Phenyl-2-(methylthio)ethanol

Cat. No.: B12731015
CAS No.: 7714-93-4
M. Wt: 168.26 g/mol
InChI Key: IBAHCMMJUMZGSF-UHFFFAOYSA-N
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Description

1-Phenyl-2-(methylthio)ethanol is an organic compound with the molecular formula C9H12OS It contains a phenyl group attached to a secondary alcohol, which is further connected to a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2-(methylthio)ethanol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with methylthiolate in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:

    Reagents: Benzaldehyde, methylthiolate, base (e.g., sodium hydroxide)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(methylthio)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like halides, amines, or thiols in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: 1-Phenyl-2-(methylthio)ethanone

    Reduction: 1-Phenyl-2-(methylthio)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-2-(methylthio)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(methylthio)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical transformations, which can lead to the formation of active intermediates. These intermediates can interact with biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

1-Phenyl-2-(methylthio)ethanol can be compared with other similar compounds, such as:

    1-Phenyl-2-(methylthio)ethanone: Similar structure but with a ketone group instead of an alcohol.

    1-Phenyl-2-(methylthio)ethane: Similar structure but fully reduced to a hydrocarbon.

    1-Phenyl-2-(ethylthio)ethanol: Similar structure but with an ethylthio group instead of a methylthio group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

7714-93-4

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2-methylsulfanyl-1-phenylethanol

InChI

InChI=1S/C9H12OS/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3

InChI Key

IBAHCMMJUMZGSF-UHFFFAOYSA-N

Canonical SMILES

CSCC(C1=CC=CC=C1)O

Origin of Product

United States

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